molecular formula C5H4F4O B13064093 3,3,4,4-Tetrafluorocyclopentan-1-one

3,3,4,4-Tetrafluorocyclopentan-1-one

Cat. No.: B13064093
M. Wt: 156.08 g/mol
InChI Key: RSNZMGOOCRDHKG-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorocyclopentan-1-one is a fluorinated organic compound with the molecular formula C5H4F4O It is a derivative of cyclopentanone, where four hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorocyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solid acid catalysts can also enhance the efficiency of the fluorination process, reducing the formation of byproducts and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorocyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3,3,4,4-Tetrafluorocyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Industry: Used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorocyclopentan-1-one involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetrafluorotetrahydrofuran: Another fluorinated cyclic compound with similar properties.

    4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A related compound with bromine and fluorine substituents.

Uniqueness

3,3,4,4-Tetrafluorocyclopentan-1-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C5H4F4O

Molecular Weight

156.08 g/mol

IUPAC Name

3,3,4,4-tetrafluorocyclopentan-1-one

InChI

InChI=1S/C5H4F4O/c6-4(7)1-3(10)2-5(4,8)9/h1-2H2

InChI Key

RSNZMGOOCRDHKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(C1(F)F)(F)F

Origin of Product

United States

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